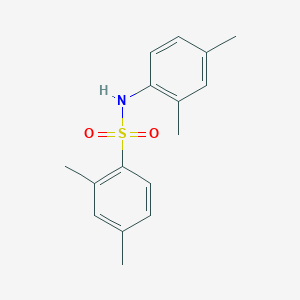![molecular formula C17H19NO4S B281746 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid can reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is its high potency, which allows for the use of lower concentrations in experiments. However, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is also highly insoluble in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid. One area of interest is the development of new drugs based on the structure of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid for the treatment of chronic pain and inflammation. Another area of research is the use of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid in materials science, where it has potential applications in the development of new polymers and coatings.
In conclusion, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is a compound that has shown promise in scientific research for its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid is needed to fully understand its potential and limitations in various applications.
Synthesis Methods
The synthesis of 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with phenylalanine in the presence of a base. The resulting compound is then purified using column chromatography to obtain 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid in its pure form.
Scientific Research Applications
3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation.
properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-16(13(2)10-12)23(21,22)18-15(11-17(19)20)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) |
InChI Key |
MCPGDJAYKWIXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)